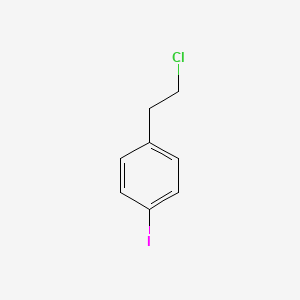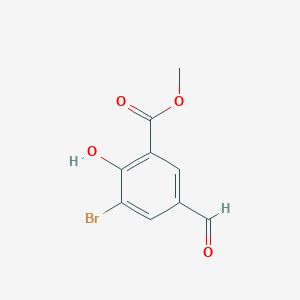![molecular formula C16H27N3O3 B8572229 ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8572229.png)
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the diethylamino-ethylcarbamoyl group. The final step involves the esterification of the carboxylic acid group with ethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential drug candidate for various diseases. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical and clinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics.
Wirkmechanismus
The mechanism of action of ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and to identify any potential side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino-ethyl group but differs in the rest of its structure.
Carbamic acid derivatives: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its pyrrole ring structure. This uniqueness contributes to its diverse applications and makes it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C16H27N3O3 |
|---|---|
Molekulargewicht |
309.40 g/mol |
IUPAC-Name |
ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H27N3O3/c1-5-19(6-2)9-8-17-14(20)10-13-15(12(4)11-18-13)16(21)22-7-3/h11,18H,5-10H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
UFFDYOPKDCCOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CC1=C(C(=CN1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8572147.png)





![4-{[3-(Trimethylsilyl)phenyl]carbamoyl}benzoic acid](/img/structure/B8572182.png)






![2-Chloro-1-[4-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-ethanone](/img/structure/B8572235.png)
